molecular formula C8H19N3 B2458572 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1241386-50-4

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

Cat. No. B2458572
CAS RN: 1241386-50-4
M. Wt: 157.261
InChI Key: CRBJHGQBKRQFJS-QMMMGPOBSA-N
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Description

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a type of amine, which is an organic compound that contains a nitrogen atom . It has a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom . The compound also contains an aminoethyl group and two methyl groups attached to the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the synthesis of certain derivatives starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation, followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of This compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an aminoethyl group and two methyl groups attached to the nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Mechanism of Action

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7nAChR leads to the influx of calcium ions, which can trigger various downstream signaling pathways. This compound has been shown to enhance the activity of the α7nAChR, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and memory, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is its selectivity for the α7nAChR, which allows for more targeted effects compared to non-selective cholinergic agonists. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine. One area of interest is the development of this compound as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine involves the reaction of (S)-3-pyrrolidinol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with dimethylamine. The final product is obtained after purification by column chromatography. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Several studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJHGQBKRQFJS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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